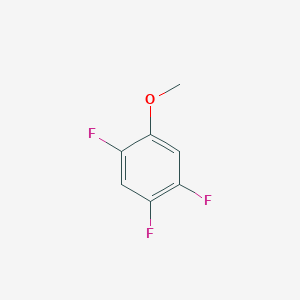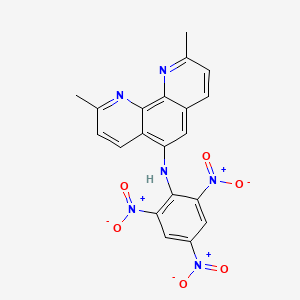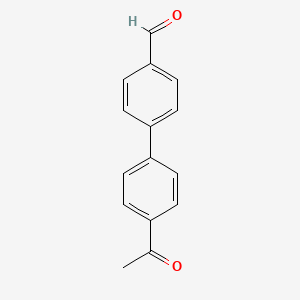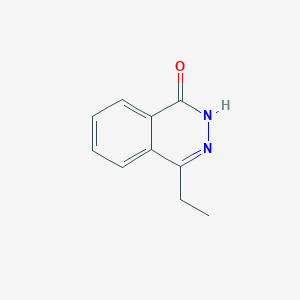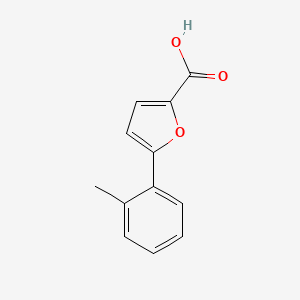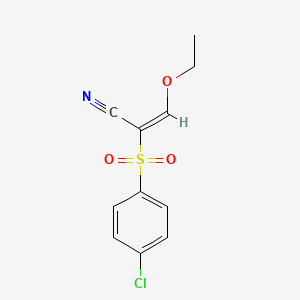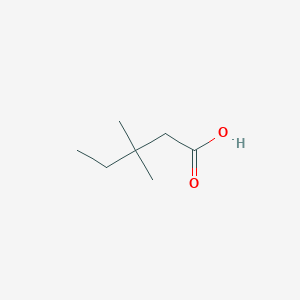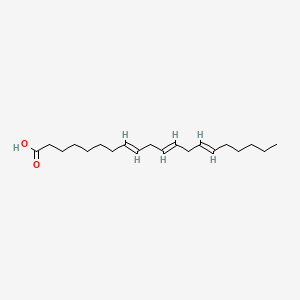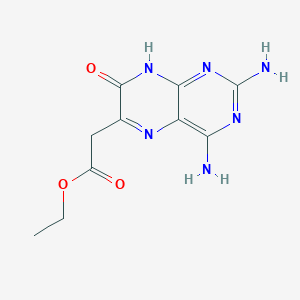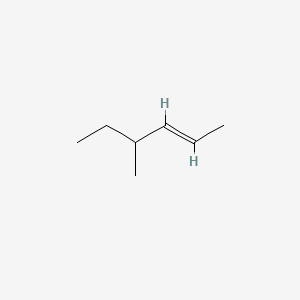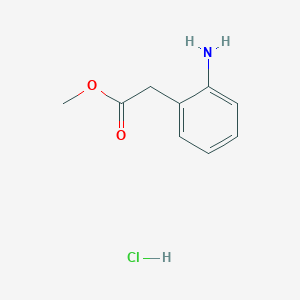
Isorhapontin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhapontin is a stilbenoid, specifically a glucoside of isorhapontigenin. It is found in various species of spruce, including Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) . Stilbenoids are a group of compounds known for their potential health benefits and are commonly found in plants.
Aplicaciones Científicas De Investigación
Isorhapontin has a wide range of scientific research applications. It has been studied for its antioxidative, antibacterial, and antifungal properties . In chemistry, it is used as a model compound to study the biosynthesis of stilbenes. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to inhibit fungal growth and its role in plant defense mechanisms . Additionally, it has applications in the industry as a natural preservative and functional ingredient in food products .
Mecanismo De Acción
Biochemical Pathways
The biosynthesis of Isorhapontin, a major tetrahydroxystilbene in spruce, proceeds via resveratrol and is enhanced by fungal infection . It is the glucoside of isorhapontigenin , a tetrahydroxylated stilbenoid with a methoxy group . The biosynthesis pathway of this compound is crucial for the defense mechanism of spruce species .
Action Environment
This compound can be found in mycorrhizal and non-mycorrhizal roots of Norway spruces (Picea abies), in the bark of Picea sitchensis, or in white spruce (Picea glauca) . The presence of fungal infection enhances the biosynthesis of this compound . This suggests that the action, efficacy, and stability of this compound might be influenced by environmental factors such as the presence of fungi and the type of plant tissue it is found in.
Métodos De Preparación
Isorhapontin can be synthesized through the biosynthesis of stilbenes in spruce. The process involves the condensation of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A to yield resveratrol, which is then further modified by hydroxylation, O-methylation, and O-glucosylation to produce this compound . Industrial production methods typically involve extraction from the bark of spruce trees, where it is found in significant quantities .
Análisis De Reacciones Químicas
Isorhapontin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is incorporated into the lignin polymer in Norway spruce bark through β-ether bonds . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of this compound into its various derivatives. Major products formed from these reactions include astringin and piceid .
Comparación Con Compuestos Similares
Isorhapontin is similar to other stilbenoids such as resveratrol, astringin, and piceid. it is unique due to its specific glucoside structure, which imparts distinct biological activities . Resveratrol is well-known for its health benefits, including anti-inflammatory and cardioprotective effects. Astringin and piceid also share similar properties but differ in their specific chemical structures and biological activities .
Propiedades
Número CAS |
32727-29-0 |
|---|---|
Fórmula molecular |
C21H24O9 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |
InChI |
InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |
Clave InChI |
KROOOMRLDATLKO-NNLCMMBNSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


